tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzoxazole ring system. Its molecular formula is C₁₇H₂₂N₂O₃, with a molecular weight of 317.38 g/mol and a density of 1.219 g/cm³ . The tert-butyl carbamate (Boc) group enhances solubility and stability, making it a common intermediate in medicinal chemistry for protecting amines during synthesis .
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxo-3H-1,3-benzoxazol-6-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-6-11(7-9-19)12-4-5-13-14(10-12)22-15(20)18-13/h4-5,10-11H,6-9H2,1-3H3,(H,18,20) |
InChI Key |
BQLYVZMGQXTZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzo[d]oxazole intermediate, which is then coupled with a piperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications that require high stability and specific functional characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]oxazole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The piperidine ring and tert-butyl ester further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzoxazole Derivatives
A closely related compound, tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate (Ref: 10-F789828), shares the piperidine-Boc backbone but incorporates a pyrido-oxazin ring and additional substituents (cyclopropylmethoxy, 4-methoxybenzyloxy).
Benzimidazole-Based Analogues
tert-Butyl 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate (CAS#: 87120-81-8) replaces the benzoxazole with a benzimidazole ring. This substitution introduces an additional nitrogen atom, increasing hydrogen-bonding capacity (PSA = 67.59 Ų vs. similar PSA for benzoxazole derivatives) and altering electronic properties. The benzimidazole analogue exhibits a molecular weight of 317.38 g/mol and LogP of 3.25 , comparable to the target compound, but its biological activity may diverge due to differences in ring electronegativity and receptor interactions .
Table 1: Comparative Analysis of Key Parameters
Biological Activity
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate is a synthetic compound with a complex structure that includes a piperidine ring and a benzo[d]oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and in the treatment of cancer and inflammatory diseases.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.4 g/mol
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-oxo-2,3-dihydrobenzo[d]oxazole. This reaction is generally facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Research indicates that compounds similar to this compound exhibit significant biological activities through interactions with specific molecular targets. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects .
Enzyme Inhibition
The compound is particularly noted for its potential as an enzyme inhibitor. Studies have shown that derivatives of benzoxazole can inhibit various kinases, which play crucial roles in signaling pathways associated with cancer and inflammation .
Case Studies
Several studies have explored the biological effects of related compounds:
- Kinase Inhibition : A study demonstrated that benzoxazole derivatives effectively inhibited the activity of certain kinases involved in tumor progression .
- Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of similar compounds, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-(2-hydroxybenzimidazol) piperidine | Structure | Contains benzimidazole instead of oxazole |
| Tert-butyl 3-(benzo[d]isothiazol) piperidine | Structure | Contains isothiazole instead of oxazole |
| Tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin] carbamate | Structure | Sulfonamide group present |
This comparison highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological properties compared to other similar compounds.
Q & A
Q. What are the standard synthetic protocols for tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate, and what analytical techniques confirm its purity?
The compound is synthesized via multi-step reactions, including coupling of benzo[d]oxazol-2-one derivatives with tert-butyl piperidine precursors under reflux in dichloromethane or ethyl acetate. Catalysts like palladium or copper may enhance cross-coupling efficiency. Post-synthesis, structural confirmation relies on ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight validation. Purity is assessed via HPLC (≥95% purity threshold) and melting point consistency .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Key precautions include:
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at 100 K using Mo-Kα radiation. Structure solution via direct methods (SHELXT) and refinement with SHELXL validate bond lengths and angles. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically for non-H atoms .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives of this compound?
Microwave irradiation (e.g., 150°C, 30 min in DMF) reduces reaction times by 60–70% compared to conventional reflux. Optimization involves solvent dielectric constant tuning (ε = 20–37) and catalyst loading (0.5–2 mol% Pd). Real-time monitoring via FT-IR tracks intermediate formation, minimizing side products like hydrolyzed by-products .
Q. What computational methods resolve contradictions in molecular docking results for kinase inhibition studies?
Conflicting binding poses are addressed using ensemble docking (Glide SP/XP) with multiple protein conformations. Molecular dynamics (MD) simulations (200 ns, AMBER) assess stability of ligand-protein interactions. Binding free energy calculations (MM-PBSA) differentiate true inhibitors from false positives by decomposing energy contributions (ΔG electrostatic vs. van der Waals) .
Q. How do steric effects from the spirocyclic system influence regioselectivity in nucleophilic substitution reactions?
The spiro junction restricts conformational flexibility, directing nucleophilic attack to the less hindered C4 position of the piperidine ring. Steric maps (Mercury 4.0) and distortion/interaction analysis (DFT at B3LYP/6-31G* level) quantify energy barriers for competing pathways. Experimental validation uses isotopic labeling (²H/¹³C) and NOESY to track regioselectivity .
Q. What strategies mitigate racemization during tert-butyl carbamate (Boc) deprotection in chiral analogs?
Racemization is minimized by:
- Acidic conditions : HCl/dioxane (4 M, 0°C, 2 h) instead of TFA at room temperature.
- Neutral scavengers : Adding trisopropylsilane (TIS) traps carbocation intermediates.
- Chiral integrity verification : Circular dichroism (CD) spectroscopy or chiral SFC (supercritical fluid chromatography) post-deprotection .
Methodological Notes
- Data Contradiction Analysis : Conflicting crystallographic data (e.g., R-factor discrepancies >5%) require re-refinement with alternate restraint weights in SHELXL. Hydrogen bond networks are cross-validated using Mogul geometry checks .
- Reaction Optimization : Design of Experiments (DoE) with JMP software identifies critical factors (e.g., solvent polarity, temperature) for yield improvement, reducing experimental runs by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
